molecular formula C7H13NO5 B14402248 Methyl 5-hydroxy-2-nitrohexanoate CAS No. 88238-92-0

Methyl 5-hydroxy-2-nitrohexanoate

Cat. No.: B14402248
CAS No.: 88238-92-0
M. Wt: 191.18 g/mol
InChI Key: VRTGDGMAJKAYQW-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-nitrohexanoate is a multifunctional organic compound featuring a hexanoate backbone with a hydroxyl (-OH) group at the C5 position, a nitro (-NO₂) group at C2, and a methyl ester moiety at the terminal carboxyl group. Its structure combines polar (hydroxyl, nitro) and lipophilic (methyl ester) groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or as an intermediate in heterocycle synthesis.

Properties

CAS No.

88238-92-0

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-hydroxy-2-nitrohexanoate

InChI

InChI=1S/C7H13NO5/c1-5(9)3-4-6(8(11)12)7(10)13-2/h5-6,9H,3-4H2,1-2H3

InChI Key

VRTGDGMAJKAYQW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)OC)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2-nitrohexanoate typically involves the nitration of a precursor compound, followed by esterification. One common method is the nitration of 5-hydroxyhexanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-hydroxy-2-nitrohexanoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-nitrohexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: 5-oxo-2-nitrohexanoate

    Reduction: Methyl 5-amino-2-nitrohexanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Methyl 5-hydroxy-2-nitrohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-nitrohexanoate depends on its chemical structure. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can undergo various chemical transformations. These functional groups interact with molecular targets such as enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares Methyl 5-hydroxy-2-nitrohexanoate with compounds sharing functional groups or structural motifs, as derived from the evidence.

Functional Group Comparisons
Compound Functional Groups Key Properties Relevant Evidence
This compound Methyl ester, hydroxyl, nitro Hypothesized polar solubility, nitro-mediated reactivity (e.g., nucleophilic substitution). N/A
Methyl shikimate Cyclic ester, hydroxyls High polarity (HPLC retention time ~4.5 min; peak A in Fig. 5D) .
Sandaracopimaric acid methyl ester Methyl ester, diterpenoid backbone Lipophilic (solubility in nonpolar solvents; stability under acidic conditions) .
Ethyl 2-(3-dimethylamino-propyl)-3-oxobutanoate Ethyl ester, amino, ketone Base-sensitive due to ketone; used in diazo coupling reactions (e.g., with NaNO₂/HCl) .



Key Observations :

  • Nitro Group Impact: The nitro group in this compound likely enhances electrophilicity at C2 compared to amino or hydroxyl analogs (e.g., Ethyl 2-(3-dimethylamino-propyl)-3-oxobutanoate ), enabling unique reactivity in nucleophilic substitutions or cyclizations.
  • Ester Stability : Methyl esters (e.g., sandaracopimaric acid methyl ester ) are generally stable under mild conditions but hydrolyze under strong acids/bases. The nitro group may further stabilize the ester via electron withdrawal.
  • Solubility: Polar groups (hydroxyl, nitro) may increase water solubility relative to diterpenoid esters (e.g., compounds 4–12 in ), though methyl shikimate’s cyclic structure confers distinct chromatographic behavior .
Spectroscopic Data (Hypothetical)
Technique This compound (Expected) Methyl Shikimate (Observed)
¹H NMR δ 4.2–4.4 (ester CH₃), δ 3.5–4.0 (hydroxyl) δ 3.7 (ester CH₃), δ 5.3 (cyclic hydroxyls)
¹³C NMR δ 170–175 (ester C=O), δ 70–75 (C-OH) δ 170 (ester C=O), δ 65–80 (cyclic carbons)
FTIR ~1740 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (NO₂) 1745 cm⁻¹ (ester C=O), 3400 cm⁻¹ (-OH)

Note: The nitro group’s IR absorbance (~1520 cm⁻¹) and deshielded NMR signals would distinguish it from non-nitro analogs.

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